TIPA's ability to act as a weak base allows it to function effectively as a buffering agent in the pH range of 8.0 to 9.5 []. This makes it particularly useful for maintaining a stable pH environment in biological experiments, such as enzyme assays, cell culture studies, and protein purification [, ].
TIPA possesses amphiphilic properties, meaning it has both hydrophilic (water-loving) and hydrophobic (water-hating) regions in its molecular structure. This characteristic allows it to act as a surfactant (surface-active agent) and emulsifier []. Surfactants can lower the surface tension of liquids, while emulsifiers aid in the dispersion of immiscible liquids to form stable emulsions []. These properties make TIPA valuable in various research applications, including:
TIPA has been shown to exhibit corrosion inhibition properties for various metals, including steel, copper, and aluminum []. This makes it a potential candidate for research in developing new corrosion inhibitors for industrial applications.
TIPA's diverse properties have also led to its exploration in other research areas, such as:
Triisopropanolamine is a tertiary alkanolamine characterized by the molecular formula and a molecular weight of approximately 191.27 g/mol. It appears as a white to slightly yellow crystalline solid with a mild ammonia-like odor and is fully soluble in water. This compound is hygroscopic, meaning it can absorb moisture from the air, and is denser than water . Triisopropanolamine serves multiple roles in industrial applications, including as a grinding aid in cement production, where it helps reduce agglomeration during ball milling and modifies the particle distribution of cement mixtures .
While Triisopropanolamine itself does not exhibit pesticidal activity, it is utilized as a neutralizing agent in formulations containing acidic herbicides . The compound can cause irritation to the skin and eyes upon contact and may lead to respiratory irritation if inhaled in vapor form. Its toxicity is classified as low to moderate when ingested orally .
The synthesis of Triisopropanolamine typically involves the reaction of propylene oxide with ammonia. This process can be optimized by controlling the molar ratios and reaction conditions. A common method includes using liquid ammonia and propylene oxide at a molar ratio of approximately 1:3. The reaction occurs under maintained temperatures (20–75 °C) and pressures (below 0.5 MPa) for several hours to ensure complete conversion .
Triisopropanolamine's unique structure allows it to function effectively in high-performance applications like cement production while also serving roles in various other industries due to its buffering capabilities .
Research on Triisopropanolamine's interactions primarily focuses on its reactivity with other chemicals. It has been noted for its ability to neutralize acids effectively while being incompatible with several reactive compounds such as strong oxidizers and certain organic solvents. This compatibility profile is crucial for ensuring safe handling and application in industrial settings .
Several compounds share structural similarities with Triisopropanolamine, including:
Compound | Structure Type | Primary
Physical Description Triisopropanolamine is a white solid with slight odor of ammonia. Denser than water .
Liquid WHITE HYGROSCOPIC CRYSTALS. Color/Form Crystalline, white solid
Solid at 25 °C XLogP3 -0.5
Boiling Point 581 °F at 760 mm Hg (NTP, 1992)
305.0 °C 306 °C 305 °C Flash Point 320 °F (NTP, 1992)
320 °F (160 °C) (Open cup) 160 °C o.c. Vapor Density Relative vapor density (air = 1): 6.6
Density 1.02 at 68 °F (USCG, 1999)
1.0 at 20 °C/4 °C 1.0 g/cm³ LogP log Kow = -0.015
-1.2 Melting Point
113 °F (NTP, 1992)
45.0 °C 45 °C UNII
W9EN9DLM98
Related CAS
58901-12-5 (hydrochloride)
67952-34-5 (citrate) GHS Hazard Statements
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Vapor Pressure
less than 0.01 mm Hg at 68 °F (NTP, 1992)
9.75X10-6 mm Hg at 25 °C Vapor pressure at 20 °C: negligible PictogramsIrritant Other CAS
122-20-3
Wikipedia
Triisopropanolamine
Use Classification
Plastics -> Polymer Type -> N.a.
Cosmetics -> Buffering Methods of Manufacturing
Production: ammonia + propylene oxide (epoxidation; coproduced with diisopropanolamine/monoisopropanolamine)
Isopropanolamines are produced ... by treating propylene oxide with NH3 in the liquid phase in a continuous or batchwise procedure. General Manufacturing Information
Construction
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing. Plastic material and resin manufacturing Plastics product manufacturing 2-Propanol, 1,1',1''-nitrilotris-: ACTIVE All isopropanolamines have at least one asymmetrically substituted carbon atom and thus can be optically active. The commercial products are racemic mixtures. /Isopropanolamines/ Dates
Modify: 2023-08-15
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